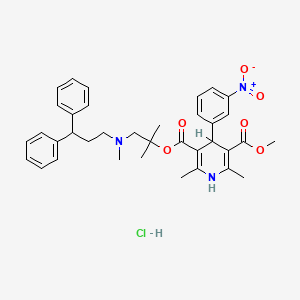

3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-erythrohexofuranen-(3)-ose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

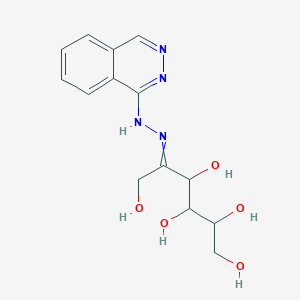

3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-erythrohexofuranen-(3)-ose, also known as 3-O-acetyl-D-erythro-hexofuranose, is a sugar molecule found in nature and used in biotechnology and synthetic biology. It is a synthetic sugar molecule with a unique structure that makes it useful for various scientific applications.

Scientific Research Applications

Synthesis and Structural Modification

- The synthesis of hexofuranose derivatives and their functionalization at specific positions provide foundational methodologies for generating novel compounds. For instance, the action of acid on hexose derivatives has led to the synthesis of epithio-hexofuranoses, contributing to the exploration of new chemical spaces (Hughes & Todhunter, 2000).

- Syntheses involving acetylation and anhydro formation processes highlight the versatility of these compounds in creating diverse molecular architectures, as seen in the preparation of various anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose derivatives (Ning & Kong, 2001).

Functionalization for Metal Coordination

- Derivatives of glucose have been functionalized for transition metal coordination, presenting opportunities in the development of organometallic complexes. This has implications for potential applications in bioconjugate chemistry and materials science (Dumas et al., 2005).

Potential Antitumor and Antiviral Agents

- The efficient synthesis of nucleosides incorporating these derivatives as potential antitumor or antiviral agents showcases their application in medicinal chemistry. For example, modifications leading to 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil demonstrate their relevance in drug discovery (Tsoukala et al., 2007).

Building Blocks for Glycopeptide Libraries

- The acylation of sugars with N-(Z-alpha-aminoacyl)benzotriazoles under microwave irradiation to produce chiral O-(Z-alpha-aminoacyl) sugars illustrates their utility as convenient building blocks for the assembly of glycopeptide libraries. This application is significant for the development of novel therapeutics (Katritzky et al., 2007).

Unusual Acetolysis Products

- The isolation of a sultone as an unusual acetolysis product from methyl 5,6-di-O-acetyl-2,3-O-isopropylidene-β-L-gulofuranoside highlights the complexity and unpredictability of chemical reactions involving these derivatives, contributing to the understanding of reaction mechanisms and pathways (Craig & Stevens, 2011).

Properties

IUPAC Name |

[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8,11-12H,6H2,1-5H3/t8?,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIUJMXBARBXRG-YPXMJKPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)